molecular formula C10H7ClFNO2 B8383102 1-(2-Chloroethyl)-5-fluoro-1H-indole-2,3-dione

1-(2-Chloroethyl)-5-fluoro-1H-indole-2,3-dione

Cat. No. B8383102
M. Wt: 227.62 g/mol
InChI Key: LLCXMPZXXDNQCL-UHFFFAOYSA-N
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Patent
US05773448

Procedure details

5-Fluoro-1H-indol-2,3-dione (8.92 g) was dissolved in dimethylformamide (60 ml). Sodium hydride (60% dispersion in mineral oil, 3.08 g) was added in portions with stirring and cooling (ice-water bath) and the mixture was stirred until gas evolution ceased. 1-Bromo-2-chloroethane (5.4 ml, 9.3 g) was added dropwise. The mixture was stirred at room temperature for 24 hours and then quenched into water and extracted into chloroform. The combined organic phases were washed with water, dried (MgSO4), filtered and concentrated under reduced pressure. The resulting oil was purified by chromatography on silica gel, eluent chloroform, to give 1-(2-Chloroethyl)-5-fluoro-1H-indole-2,3-dione as a red solid.
Quantity
8.92 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.08 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.4 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[C:5]2=[O:12].[H-].[Na+].Br[CH2:16][CH2:17][Cl:18]>CN(C)C=O>[Cl:18][CH2:17][CH2:16][N:7]1[C:8]2[C:4](=[CH:3][C:2]([F:1])=[CH:10][CH:9]=2)[C:5](=[O:12])[C:6]1=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
8.92 g
Type
reactant
Smiles
FC=1C=C2C(C(NC2=CC1)=O)=O
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
3.08 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
5.4 mL
Type
reactant
Smiles
BrCCCl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred until gas evolution
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
quenched into water
EXTRACTION
Type
EXTRACTION
Details
extracted into chloroform
WASH
Type
WASH
Details
The combined organic phases were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting oil was purified by chromatography on silica gel, eluent chloroform

Outcomes

Product
Name
Type
product
Smiles
ClCCN1C(C(C2=CC(=CC=C12)F)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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